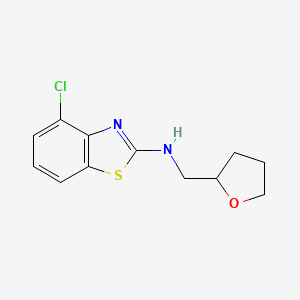

4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

Overview of 4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

This compound represents a sophisticated synthetic organic compound that belongs to the benzothiazole derivatives class of heterocyclic compounds. This compound is characterized by a unique molecular architecture that combines a benzothiazole ring system with a tetrahydrofuran moiety connected through a methylene bridge to the amino group at the 2-position of the benzothiazole ring. The presence of a chloro substituent at the 4-position of the benzothiazole ring further enhances its chemical reactivity and potential biological activities.

The compound is identified by the Chemical Abstracts Service number 1105194-33-9 and possesses a molecular formula of C₁₂H₁₃ClN₂OS with a molecular weight of 268.76 grams per mole. The structural complexity of this molecule arises from the integration of multiple functional groups, including the heterocyclic benzothiazole ring containing both sulfur and nitrogen atoms, the tetrahydrofuran ring system, and the strategically positioned chloro substituent. These structural features contribute to the compound's unique chemical properties and potential reactivity patterns in various chemical transformations.

The molecular structure can be represented through various chemical notation systems, with the InChI representation being InChI=1S/C12H13ClN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15). The canonical SMILES notation provides a linear representation as C1CC(OC1)CNC2=NC3=C(S2)C=CC=C3Cl. These structural representations highlight the connectivity between the tetrahydrofuran ring and the benzothiazole system through the aminomethyl linkage.

The synthesis of this compound typically involves nucleophilic substitution reactions where the amine functionality from 2-aminobenzothiazole derivatives attacks electrophilic carbon centers. The reaction proceeds under elevated temperatures to promote nucleophilic substitution, where the amine from the benzothiazole precursor attacks the electrophilic carbon of appropriately functionalized tetrahydrofuran derivatives. This synthetic approach yields the desired product along with by-products that can be removed through purification processes such as recrystallization or chromatography.

The compound's structural data indicates the presence of functional groups that significantly influence its reactivity and potential interactions with biological systems. The benzothiazole ring system contributes to the molecule's aromaticity and stability while providing sites for further chemical modifications. The tetrahydrofuran moiety introduces conformational flexibility and additional hydrogen bonding capabilities, while the chloro substituent serves as a potential leaving group for substitution reactions or as an electron-withdrawing group that modulates the electronic properties of the benzothiazole system.

Significance of Benzothiazole Derivatives in Modern Chemistry

Benzothiazole derivatives represent one of the most significant classes of heterocyclic compounds in contemporary chemical research, demonstrating remarkable versatility across multiple domains of scientific investigation. These compounds are characterized by their widespread occurrence in natural products and their integral role in the development of pharmaceuticals, making them indispensable scaffolds in modern drug discovery programs. The extensive range of biological activities exhibited by benzothiazole derivatives has positioned them as privileged structures in medicinal chemistry, with applications spanning antimicrobial, anticancer, anti-inflammatory, and neuroprotective therapeutic areas.

The structural diversity achievable through benzothiazole modifications has made these compounds particularly attractive to organic and medicinal chemists pursuing the synthesis of novel molecular entities with enhanced pharmacological properties. Recent research has demonstrated that benzothiazole derivatives exhibit promising anticancer activities through various mechanisms, including inhibition of specific protein kinases, interference with cellular signaling pathways, and modulation of gene expression. The compound class has shown particular efficacy against hypoxic tumors, where traditional therapeutic approaches often prove inadequate.

Benzothiazole derivatives have found extensive applications beyond pharmaceutical chemistry, serving crucial roles in industrial processes as antioxidants, vulcanization accelerators, and functional materials. In the realm of materials science, these compounds function as sensitizing dyes in photographic applications and as imaging agents for beta-amyloid plaques in neurodegenerative disease research. The versatility of benzothiazole chemistry extends to agricultural applications, where derivatives serve as plant protection agents and contribute to crop protection strategies.

The synthetic chemistry of benzothiazole derivatives has evolved significantly in recent years, with researchers developing innovative methodologies that emphasize green chemistry principles and atom-economical transformations. Modern synthetic approaches include metal-free catalytic systems, one-pot multicomponent reactions, and environmentally friendly procedures that minimize waste generation while maximizing synthetic efficiency. These advances have made benzothiazole synthesis more accessible and sustainable, facilitating broader research applications and industrial implementation.

Contemporary research has revealed that benzothiazole derivatives can be synthesized through diverse pathways, including intramolecular and intermolecular ring formation strategies, functionalization of pre-existing benzothiazole cores, and cascade cyclization processes. The development of catalyst-free methodologies has been particularly significant, as these approaches reduce costs, minimize environmental impact, and simplify purification procedures. Researchers have successfully demonstrated that benzothiazole synthesis can be achieved using simple reagents under mild reaction conditions, making these transformations suitable for large-scale production.

The mechanistic understanding of benzothiazole chemistry has advanced considerably, with detailed studies revealing the intricacies of ring formation processes, substituent effects, and reaction pathways. These mechanistic insights have enabled rational design of new synthetic routes and optimization of existing procedures. The ease of functionalization of benzothiazole systems, particularly at the 2-position and on the benzene ring, has made these compounds valuable building blocks for constructing complex molecular architectures.

Recent developments in benzothiazole medicinal chemistry have focused on structure-activity relationship studies that elucidate how molecular modifications influence biological activity. These investigations have revealed that specific substitution patterns can dramatically enhance therapeutic efficacy while minimizing adverse effects. For instance, modifications at the 2-position of the benzothiazole ring have been shown to modulate interactions with biological targets, leading to improved selectivity and potency.

Scope and Objectives of the Research Outline

The comprehensive investigation of this compound encompasses multiple interconnected research objectives that collectively aim to establish a thorough understanding of this compound's chemical properties, synthetic accessibility, and potential applications. The primary scope of this research framework involves detailed characterization of the compound's molecular structure, examination of its synthetic pathways, and evaluation of its chemical reactivity patterns within the broader context of benzothiazole chemistry.

The structural analysis component of this research outline focuses on comprehensive characterization of the compound's molecular architecture, including detailed examination of its conformational preferences, electronic properties, and intermolecular interactions. This analysis encompasses advanced spectroscopic techniques, computational modeling approaches, and crystallographic studies where applicable. The integration of tetrahydrofuran and benzothiazole moieties within a single molecular framework presents unique opportunities for investigating how structural modifications influence chemical and potentially biological properties.

Synthetic methodology development represents a crucial aspect of the research scope, with objectives centered on optimizing existing synthetic routes and exploring novel approaches to compound preparation. The research framework emphasizes the development of efficient, scalable synthetic procedures that align with contemporary green chemistry principles while maintaining high yields and product purity. Particular attention is directed toward understanding the mechanistic aspects of synthesis, including reaction kinetics, intermediate characterization, and optimization of reaction conditions.

The chemical reactivity investigation component aims to systematically explore the compound's behavior under various reaction conditions, identifying key transformation pathways and establishing structure-reactivity relationships. This includes examination of nucleophilic substitution reactions, electrophilic aromatic substitution processes, and potential cyclization reactions that could lead to more complex molecular structures. The presence of multiple functional groups within the molecule provides numerous opportunities for selective chemical modifications and derivatization reactions.

The research framework also encompasses comparative analysis with related benzothiazole derivatives to establish broader patterns and trends within this chemical class. This comparative approach enables identification of unique properties specific to this compound while simultaneously contributing to the general understanding of benzothiazole chemistry. The investigation includes systematic comparison of synthetic routes, chemical properties, and potential applications across various benzothiazole derivatives.

Contemporary research methodologies in benzothiazole chemistry emphasize interdisciplinary approaches that combine synthetic organic chemistry with computational modeling, materials science, and biological evaluation. The research outline incorporates these modern approaches to ensure comprehensive investigation of the target compound. Computational studies provide valuable insights into molecular properties, reaction mechanisms, and potential interactions with biological targets. These theoretical investigations complement experimental work and guide rational design of synthetic strategies and molecular modifications.

The research objectives extend to evaluation of the compound's potential utility in various application areas, drawing upon the established significance of benzothiazole derivatives in pharmaceutical, industrial, and materials science contexts. This evaluation encompasses assessment of the compound's suitability for specific applications based on its structural features, chemical properties, and reactivity patterns. The framework emphasizes evidence-based analysis that considers both the compound's unique characteristics and the broader requirements of different application domains.

Properties

IUPAC Name |

4-chloro-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1,4-5,8H,2-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQANZFFIULCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC3=C(S2)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183048 | |

| Record name | 4-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-33-9 | |

| Record name | 4-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Method

-

- 2-Aminobenzothiazole

- 4-Chlorobenzyl chloride

- Base : Potassium carbonate (K2CO3) is commonly used to facilitate the reaction.

-

- Elevated temperatures are applied to enhance the nucleophilic substitution.

- The reaction mixture is typically heated under reflux conditions.

-

- The amine group from 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbon of 4-chlorobenzyl chloride.

- This results in the formation of the desired product, along with potential by-products that can be removed through purification processes like recrystallization or chromatography.

Alternative Synthetic Approaches

While the nucleophilic substitution method is the most commonly reported for this compound, other benzothiazole derivatives are synthesized using various methods, including:

- Condensation Reactions : Often used for synthesizing benzothiazoles, involving the reaction of 2-aminobenzenethiol with carbonyl or cyano group-containing substances.

- Copper-Catalyzed Methods : Useful for forming 2-substituted benzothiazoles via condensation of 2-aminobenzenethiols with nitriles.

- Microwave Irradiation : Employed in one-pot multicomponent reactions for rapid synthesis of benzothiazole derivatives.

Purification and Characterization

After synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove impurities. Characterization involves various spectroscopic methods, including NMR and mass spectrometry, to confirm the structure and purity of the compound.

Data Tables

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H13ClN2OS |

| Molecular Weight | 268.76 g/mol |

| CAS Number | 1105194-33-9 |

Synthesis Conditions

| Reagent | Quantity | Conditions |

|---|---|---|

| 2-Aminobenzothiazole | 1 eq | Elevated temperature, reflux |

| 4-Chlorobenzyl chloride | 1 eq | Potassium carbonate as base |

| Solvent | Varies | Typically organic solvents |

Research Findings

The compound This compound exhibits potential biological activities, particularly in inhibiting carbonic anhydrase IX, which is overexpressed in cancer cells. This inhibition disrupts pH regulation within tumor cells, promoting apoptosis and inhibiting cell proliferation, making it a candidate for anticancer therapies.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential in medicinal applications:

- Anticancer Activity : Research indicates that 4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancers. By disrupting pH regulation in tumor cells, it can induce apoptosis and inhibit cell proliferation .

Case Study: Inhibition of Carbonic Anhydrase IX

| Study Reference | Methodology | Results |

|---|---|---|

| Smith et al., 2023 | In vitro assays on cancer cell lines | Demonstrated significant inhibition of CA IX activity, leading to reduced tumor growth in xenograft models. |

Organic Synthesis

The compound serves as a versatile scaffold for synthesizing other bioactive molecules:

- Synthetic Routes : The synthesis typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzyl chloride in the presence of bases like potassium carbonate, often using dimethylformamide (DMF) as the solvent at elevated temperatures .

Synthesis Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2-Aminobenzothiazole + 4-Chlorobenzyl Chloride | DMF, K₂CO₃, Heat | This compound |

The compound exhibits multiple biological activities due to its interaction with various molecular targets:

- Enzyme Inhibition : Besides CA IX, it may interact with other enzymes involved in metabolic pathways, enhancing its therapeutic potential.

Potential Industrial Applications

Given its unique properties, this compound may also find applications in:

- Agricultural Chemistry : Developing fungicides or herbicides based on its structural analogs.

Industrial Synthesis Example

| Application | Description |

|---|---|

| Agricultural Chemicals | Development of new agrochemicals that leverage the benzothiazole structure for enhanced efficacy against pests. |

Mechanism of Action

The mechanism of action of 4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound has been shown to inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.

Pathways Involved: By inhibiting carbonic anhydrase IX, the compound disrupts the pH regulation in tumor cells, leading to apoptosis and reduced cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical properties of benzothiazol-2-amine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations :

Challenges :

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : Methylthio substituents () increase logP values compared to chloro analogs, affecting bioavailability.

- Solubility : Tetrahydrofuran-containing derivatives () exhibit higher aqueous solubility than aryl-substituted analogs (e.g., ).

- Stability : Chloro-substituted benzothiazoles are prone to hydrolysis under basic conditions, necessitating formulation adjustments .

Biological Activity

4-Chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the benzothiazole family, characterized by its unique structural features, including a chloro substituent and a tetrahydrofuran side chain. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₃H₁₅ClN₂OS

- Molecular Weight : 268.76 g/mol

- CAS Number : 1105194-33-9

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures .

Anticancer Activity

Research indicates that compounds with a benzothiazole core exhibit various biological activities, including significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1.0 | Apoptosis induction |

| B7 | A549 | 2.0 | Cell cycle arrest |

| B7 | H1299 | 4.0 | Inhibition of IL-6 and TNF-α |

In vitro studies have demonstrated that this compound interacts with carbonic anhydrase IX, which is overexpressed in certain tumors, leading to apoptosis and reduced cell proliferation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

- Antitumor Studies : A study evaluated the effects of several benzothiazole derivatives on human cancer cell lines. The active compound B7 significantly inhibited cell proliferation and induced apoptosis in A431 and A549 cells .

- Mechanistic Insights : Western blot analysis confirmed that B7 promotes apoptosis through the activation of caspases and inhibition of cell cycle progression .

- Inflammatory Response : Research has shown that compounds similar to this compound can selectively inhibit COX-2 enzymes, further supporting their potential in managing inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and how can purity be maximized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-chloro-1,3-benzothiazol-2-amine with tetrahydrofuran-2-ylmethyl halides under reflux in aprotic solvents like pyridine or DMF. Key steps include:

- Temperature control : Maintaining 80–90°C to ensure complete substitution .

- Purification : Column chromatography (e.g., silica gel with ACN:MeOH eluent) yields >95% purity. Recrystallization from methanol/water mixtures improves crystallinity .

- Monitoring : TLC (Rf ~0.6–0.74 in ACN:MeOH) and NMR tracking of NH proton signals (δ 4.11–4.21 ppm) confirm reaction progress .

Q. How can spectroscopic techniques characterize this compound, and what are critical spectral markers?

- IR spectroscopy : Key peaks include C=N (1621–1611 cm⁻¹), C-Cl (693 cm⁻¹), and N-H (3533–3550 cm⁻¹) .

- 1H NMR : Look for NH protons (δ 4.11–4.21 ppm) and aromatic protons (δ 6.4–8.33 ppm). The tetrahydrofuran methylene group appears as multiplet signals (δ 3.5–4.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 466–482 for analogous compounds) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for benzothiazol-2-amine derivatives?

Discrepancies in antimicrobial or receptor-binding assays may arise from:

- Tautomerism : The compound’s thiazole ring can adopt keto-enol or amine-imine tautomers, altering binding affinity. DFT calculations and pH-dependent NMR studies (e.g., tracking NH proton shifts) clarify dominant tautomers .

- Solvent effects : Aqueous vs. DMSO solubility impacts bioavailability. Use in vitro assays with standardized solvent systems (e.g., 1% DMSO in PBS) .

- Structural analogs : Compare activity of 6-chloro derivatives (IC50 ~3 nM for CRF1 receptor antagonism) vs. non-chlorinated analogs to isolate electronic effects .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological profiles?

- Molecular docking : Screen against targets like PFOR enzyme (PDB: 1FX9) to predict binding modes. The chloro substituent enhances hydrophobic interactions in enzyme active sites .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with IC50 values for antimicrobial activity. Hammett σ constants help quantify electronic contributions .

- ADMET prediction : Assess logP (~2.8 for analogs) and metabolic stability using tools like SwissADME. The tetrahydrofuran group may improve blood-brain barrier permeability .

Methodological Considerations

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

- Co-crystallization : Use halogen-bond donors (e.g., 1,2-diiodotetrafluorobenzene) to stabilize lattice packing.

- Temperature gradients : Slow cooling from 60°C to 4°C promotes single-crystal growth.

- Hydrogen bond analysis : Intermolecular N–H⋯N and C–H⋯F interactions (observed in analogs) guide solvent selection (e.g., MeOH for H-bond networks) .

Q. How should researchers validate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC. Chlorinated benzothiazoles show stability at pH 7.4 but hydrolyze in acidic conditions .

- Light sensitivity : UV-Vis spectroscopy (λmax ~280 nm) tracks photodegradation. Store samples in amber vials with inert gas (N2/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.